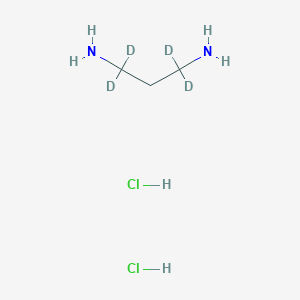
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Vue d'ensemble
Description
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, commonly referred to as CPPA-HCl, is an organic compound that is used in a variety of scientific research applications. CPPA-HCl is a derivative of pyrazolam and is a selective agonist of the 5-HT2A serotonin receptor subtype. CPPA-HCl is a white crystalline powder that is soluble in ethanol and methanol and has a melting point of 102-103°C. It is often used in laboratory experiments to study the effects of serotonin on various physiological processes.
Applications De Recherche Scientifique
CPPA-HCl has been used in a variety of laboratory experiments to study the effects of serotonin on various physiological processes. It has been used to study the effects of serotonin on memory, learning, and behavior in animal models. It has also been used to study the effects of serotonin on anxiety and depression in humans. CPPA-HCl has also been used to study the effects of serotonin on the cardiovascular system, gastrointestinal system, and reproductive system.
Mécanisme D'action
CPPA-HCl is a selective agonist of the 5-HT2A serotonin receptor subtype. It binds to the 5-HT2A receptor and activates it, triggering a cascade of biochemical reactions that lead to the physiological effects of serotonin.
Biochemical and Physiological Effects
When CPPA-HCl binds to the 5-HT2A receptor, it triggers a cascade of biochemical reactions that lead to the physiological effects of serotonin. These effects include increased alertness, improved mood, improved memory and learning, increased appetite, increased heart rate, increased blood pressure, increased respiration rate, increased body temperature, increased sweating, increased salivation, decreased anxiety, and decreased depression.
Avantages Et Limitations Des Expériences En Laboratoire
CPPA-HCl has several advantages for laboratory experiments. It is a selective agonist of the 5-HT2A serotonin receptor subtype, which makes it ideal for studying the effects of serotonin on various physiological processes. It is also relatively easy to synthesize and is soluble in ethanol and methanol, making it easy to use in laboratory experiments. The main limitation of CPPA-HCl is that it is not as potent as other serotonin agonists, making it difficult to study the effects of high concentrations of serotonin on physiological processes.
Orientations Futures
Future research using CPPA-HCl could focus on further understanding the effects of serotonin on various physiological processes. This could include studying the effects of serotonin on the cardiovascular system, gastrointestinal system, and reproductive system. Additionally, further research could focus on developing more potent agonists of the 5-HT2A receptor to study the effects of higher concentrations of serotonin. Finally, further research could focus on developing new therapeutic applications for CPPA-HCl, such as the treatment of anxiety and depression.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-8(2)12-10(14)7-15-16(12)11-6-4-3-5-9(11)13;/h3-8H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLMPODHPUGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)





![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)




![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)

